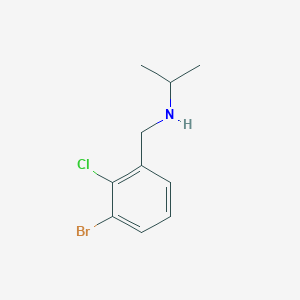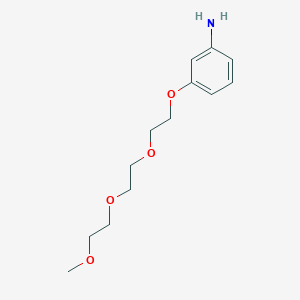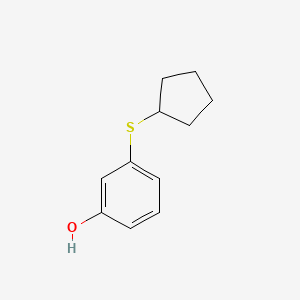
m-PEG3-Hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG3-Hydrazide is a polyethylene glycol (PEG) derivative with a hydrazide functional group. This compound is widely used in various scientific research fields due to its unique properties, such as increased water solubility and the ability to form stable hydrazone bonds with aldehydes and ketones . The hydrophilic PEG chain enhances the solubility of the compound in aqueous solutions, making it an ideal candidate for various applications in chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of m-PEG3-Hydrazide involves several steps. One common method is the nucleophilic displacement reaction, where the alkoxide of PEG reacts with a suitable electrophile . Another approach involves the reductive amination of PEG-aldehyde or PEG-amine . These methods typically require specific reaction conditions, such as controlled temperature and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
m-PEG3-Hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydrazide group to other functional groups, such as carboxylic acids.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can react with aldehydes and ketones to form hydrazone bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and aldehydes or ketones for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
m-PEG3-Hydrazide is extensively used in scientific research due to its versatility:
Mecanismo De Acción
The primary mechanism of action of m-PEG3-Hydrazide involves the formation of hydrazone bonds with aldehydes and ketones. This reaction is highly specific and forms stable covalent bonds, which can remain intact in biological systems for extended periods. The PEG chain enhances the solubility and stability of the compound, allowing it to be used in various applications without interfering with cellular functions .
Comparación Con Compuestos Similares
m-PEG3-Hydrazide is unique due to its hydrazide functional group and PEG chain. Similar compounds include:
m-PEG3-Amine: This compound has an amine group instead of a hydrazide group, making it suitable for different types of reactions.
m-PEG3-Carboxylic Acid: This compound has a carboxylic acid group, which can be used for conjugation with amines.
m-PEG3-Thiol: This compound has a thiol group, which can form disulfide bonds with other thiol-containing molecules.
Each of these compounds has unique properties and applications, but this compound stands out due to its ability to form stable hydrazone bonds and its enhanced solubility in aqueous solutions .
Propiedades
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4/c1-12-4-5-14-7-6-13-3-2-8(11)10-9/h2-7,9H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLYJDSDRJZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B7978247.png)

![Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine](/img/structure/B7978267.png)
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine](/img/structure/B7978274.png)



![Benzyl[(3-bromo-5-methylphenyl)methyl]amine](/img/structure/B7978304.png)

